Narasin is a polyether monocarboxylic acid antibiotic produced by Streptomyces aureofaciens, known for its activity against a variety of pathogens including gram-positive bacteria, anaerobic bacteria, fungi, and coccidia in chickens10. It has been extensively studied for its anticoccidial properties in poultry, particularly in broiler chickens, where it has shown significant efficacy in improving weight gain, feed conversion ratios, and reducing lesion scores in infected birds1458. The compound has also been evaluated for its potential in treating human diseases, such as estrogen receptor-positive breast cancer, where it has demonstrated inhibitory effects on cell proliferation, migration, and invasion9.
Narasin has been proven to be effective against all species of chicken coccidia in both battery cage and floor pen trials. It significantly reduces lesion scores and improves weight gain and feed efficiency in broilers exposed to coccidia1458. The drug's efficacy has been confirmed under commercial broiler production conditions, with performance results comparable to those obtained with other anticoccidials like monensin6. Combinations of narasin with other anticoccidials, such as nicarbazin, have also been explored, showing enhanced performance and reduced mortality under heat stress3.
In rabbits, narasin has been tested against various species of Eimeria, showing high effectiveness in reducing oocyst output and preventing clinical signs of coccidiosis. Optimal dosages for weight gain and food consumption were identified, with higher levels showing adverse effects on growth and physiological parameters7.
Narasin has shown promise in the treatment of human estrogen receptor-positive breast cancer. It inhibits tumor metastasis and growth in cell lines and animal models by reversing epithelial-mesenchymal transition and inactivating key signaling pathways involved in cancer progression, such as TGF-β/SMAD3 and IL-6/STAT39. These findings suggest that narasin could be optimized as a therapeutic agent for certain types of breast cancer.
The synthesis of narasin sodium involves several steps, typically initiated through fermentation processes using specific Streptomyces species. The general method includes:
The efficiency of the synthesis can be influenced by factors such as temperature, pH, and fermentation time, which need to be optimized for maximum yield and purity.
Narasin sodium has a complex molecular structure characterized by multiple cyclic ether rings that facilitate its ionophoric activity. The molecular formula for narasin is with a molecular weight of 837.1 g/mol. Its structure includes:
The structural configuration allows narasin sodium to selectively transport monovalent cations across biological membranes, which is crucial for its function as an antibiotic.
Narasin sodium participates in several chemical reactions, primarily involving ion exchange and complexation with metal ions. Key reactions include:
The effectiveness of these reactions is often quantified using parameters such as binding affinity and transport rates under varying conditions (e.g., pH, ionic strength).
The mechanism of action of narasin sodium is primarily based on its ionophoric properties:
These mechanisms underline its dual role as both an antibiotic and a potential therapeutic agent in oncology.
Narasin sodium exhibits several notable physical and chemical properties:
These properties are critical for determining its formulation in veterinary applications and potential human therapeutic uses.
Narasin sodium has diverse applications across various fields:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2